4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H14BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a bromine atom and an imine group linked to a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol
Uniqueness
This compound is unique due to the presence of both bromine and imine functional groups, which confer distinct chemical reactivity and biological activity. The 2,5-dimethylphenyl group also enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
Molecular Formula |
C15H14BrNO |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-bromo-2-[(2,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(7-10)17-9-12-8-13(16)5-6-15(12)18/h3-9,18H,1-2H3 |
InChI Key |
PFOPZHPQKNOVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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